molecular formula C8H6ClFO B1333656 3-Fluoro-2-methylbenzoyl chloride CAS No. 168080-76-0

3-Fluoro-2-methylbenzoyl chloride

Cat. No.: B1333656
CAS No.: 168080-76-0
M. Wt: 172.58 g/mol
InChI Key: OIDAXOKENZZBPF-UHFFFAOYSA-N
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Description

3-Fluoro-2-methylbenzoyl chloride: is an organic compound with the molecular formula C8H6ClFO and a molecular weight of 172.58 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluorine atom at the third position and a methyl group at the second position. This compound is known for its reactivity and is commonly used as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoro-2-methylbenzoyl chloride can be synthesized through various methods. One common method involves the chlorination of 3-fluoro-2-methylbenzoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl) under reflux conditions. The reaction typically proceeds as follows:

3-Fluoro-2-methylbenzoic acid+SOCl23-Fluoro-2-methylbenzoyl chloride+SO2+HCl\text{3-Fluoro-2-methylbenzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-Fluoro-2-methylbenzoic acid+SOCl2​→3-Fluoro-2-methylbenzoyl chloride+SO2​+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-methylbenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3-fluoro-2-methylbenzoic acid and hydrochloric acid.

    Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts reactions to introduce the 3-fluoro-2-methylbenzoyl group into aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as ammonia, primary or secondary amines, alcohols, and thiols under mild to moderate conditions.

    Hydrolysis: Water or aqueous base (e.g., NaOH) under ambient or slightly elevated temperatures.

    Friedel-Crafts Acylation: Lewis acids such as aluminum chloride (AlCl3) as catalysts under anhydrous conditions.

Major Products:

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Thioesters: Formed from reactions with thiols.

    3-Fluoro-2-methylbenzoic acid: Formed from hydrolysis.

Scientific Research Applications

3-Fluoro-2-methylbenzoyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals.

    Material Science: It can be used in the preparation of functionalized polymers and advanced materials.

    Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including potential drug candidates.

    Chemical Biology: It is used in the modification of biomolecules for studying biological processes and interactions.

Mechanism of Action

The mechanism of action of 3-fluoro-2-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of target molecules. The presence of the electron-withdrawing fluorine atom enhances its reactivity by stabilizing the transition state during nucleophilic attack.

Comparison with Similar Compounds

    Benzoyl Chloride: Lacks the fluorine and methyl substituents, making it less reactive in certain nucleophilic substitution reactions.

    3-Fluorobenzoyl Chloride: Lacks the methyl group, which can influence its steric and electronic properties.

    2-Methylbenzoyl Chloride: Lacks the fluorine atom, affecting its reactivity and stability.

Uniqueness: 3-Fluoro-2-methylbenzoyl chloride is unique due to the combined presence of both fluorine and methyl substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and research applications.

Properties

IUPAC Name

3-fluoro-2-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c1-5-6(8(9)11)3-2-4-7(5)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDAXOKENZZBPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381342
Record name 3-Fluoro-2-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168080-76-0
Record name 3-Fluoro-2-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2.87 g of 3-fluoro-2-methylbenzoic acid in 25 ml of thionyl chloride is refluxed for 1.75 hour and the excess thionyl chloride removed under vacuum. To the residue is added toluene (several times) and the toluene removed under vacuum after each addition to give 3-fluoro-2-methylbenzoyl chloride.
Quantity
2.87 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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